Acebrophylline
Vue d'ensemble
Description
Acebrophylline is a medication that serves as an airway mucus regulator with anti-inflammatory properties. It is a compound that contains ambroxol and theophylline-7-acetic acid. Ambroxol is involved in the biosynthesis of pulmonary surfactant, which is crucial for lung function, while theophylline-7-acetic acid enhances the blood levels of ambroxol, thereby stimulating surfactant production more rapidly and intensely. This combination leads to a reduction in mucus viscosity and adhesivity, improving ciliary clearance. Acebrophylline also diverts phosphatidylcholine from the synthesis of inflammatory mediators, such as leukotrienes, thus exerting an anti-inflammatory effect. Clinically, acebrophylline has been found effective in treating various bronchial conditions, reducing the frequency of bronchial obstruction, and improving ventilatory function .
Synthesis Analysis
The synthesis of compounds related to acebrophylline involves complex organic reactions. For instance, the total synthesis of (+)-astrophylline, a compound with a similar bis-piperidyl skeleton, was achieved through a novel ruthenium-catalyzed ring-closing ring-opening ring-closing metathesis. This process was key in obtaining the stereochemically well-defined structure. Additionally, a [2,3]-Wittig-Still rearrangement was employed to control the stereochemistry of the cyclopentene intermediate .
Molecular Structure Analysis
The molecular structure of acebrophylline is 1, 2, 3, 6-tetrahydro-1, 3-dimethyl-2, 6-dioxo-7H-purine-7-acetic acid with trans-4-[(2-amino-3, 5 dibromophenyl) methyl] aminio] cyclohexanol. This complex structure is responsible for its pharmacological activities. The structure was determined through various analytical methods, including high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Acebrophylline undergoes chemical reactions typical of its constituent molecules. Ambroxol, part of the acebrophylline molecule, reacts with theophylline-7-acetic acid to form a salt used in the treatment of respiratory diseases. The solid-state chemistry of this salt has been studied, revealing the existence of polymorphs and solvated forms, which were investigated using X-ray diffractometry, DSC, TGA, and HSM techniques .
Physical and Chemical Properties Analysis
The physical and chemical properties of acebrophylline have been characterized using various analytical techniques. Spectrophotometric methods have been developed for the estimation of acebrophylline in bulk and capsule formulations. These methods are based on the formation of colored complexes with reagents such as ferric chloride in the presence of 2,2'-bipyridyl or the diazotization of acebrophylline followed by coupling with β-naphthol. These methods have been statistically validated for precision and accuracy . Additionally, the phase diagram of the binary system of ambroxol and theophylline-7-acetic acid was constructed to understand the miscibility and immiscibility of the components in different phases .
Applications De Recherche Scientifique
Pharmaceutical Analysis
- Field : Pharmaceutical Analysis
- Application : Acebrophylline is used in the development of analytical methods for quality control in pharmaceuticals .
- Method : Techniques such as reverse phase high performance liquid chromatography (RP-HPLC) and UV Spectroscopy have been developed for the estimation of Acebrophylline in tablet dosage form . For instance, in RP-HPLC, a mixture of buffer (ammonium acetate PH 4.7) solution and acetonitrile (70:30) is pumped isocratically at a flow rate of 1ml/min with detection of 273nm .
- Results : The calibration curves were linear over a concentration range of 10-60 μg/ml with a coefficient of regression (r2) =0.9945 for Acebrophylline . The limit of detection and limit of quantification were 0.329μg/ml and 1.0975 μg/ml respectively for Acebrophylline .
Treatment of Respiratory Diseases
- Field : Respiratory Medicine
- Application : Acebrophylline is prescribed as a bronchodilator for the treatment of chronic bronchitis, bronchial asthma, and COPD in adults .
- Method : Acebrophylline is administered orally in tablet form. It works by inhibiting phospholipase A, and phosphatidylcholine, leading to lesser production of pro-inflammatory substances like leukotrienes and tumor necrosis factor .
- Results : Acebrophylline alters mucus gel secretion phase by lowering viscosity and increasing the serous gel phase. By augmenting ciliary motility, Acebrophylline increases the mucociliary clearance .
Mucus Regulation and Anti-Inflammatory Action
- Field : Pulmonary Medicine
- Application : Acebrophylline is an airway mucus regulator with anti-inflammatory action . It’s used in the treatment of obstructive airway diseases .
- Method : The molecule contains ambroxol, which facilitates various steps in the biosynthesis of pulmonary surfactant, and theophylline-7 acetic acid, which raises blood levels of ambroxol, thus rapidly and intensely stimulating surfactant production . This results in a reduction in the viscosity and adhesivity of the mucus, greatly improving ciliary clearance .
- Results : By deviating phosphatidylcholine towards surfactant synthesis, making it no longer available for the synthesis of inflammatory mediators such as the leukotrienes, acebrophylline also exerts an anti-inflammatory effect . This is confirmed in vivo by the reduction in aspecific bronchial hyper-responsiveness in patients with stable bronchial asthma .
Treatment and Prevention of Chronic Obstructive Pulmonary Disease (COPD)
- Field : Respiratory Medicine
- Application : Acebrophylline is used in the treatment and prevention of chronic obstructive pulmonary disease (COPD) .
- Method : Acebrophylline is a mucolytic and bronchodilator. It works by relaxing the muscles of the airways and also thins and loosens mucus, making it easier to breathe .
- Results : It can alleviate symptoms associated with respiratory conditions, such as wheezing, coughing, shortness of breath, and chest tightness .
Treatment of Acute or Chronic Bronchitis
- Field : Respiratory Medicine
- Application : Acebrophylline is therapeutically effective in patients with acute or chronic bronchitis .
- Method : Acebrophylline is administered orally. It works by reducing the viscosity and adhesivity of the mucus, greatly improving ciliary clearance .
- Results : It reduces the frequency of episodes of bronchial obstruction and reduces the need for beta2-agonists, and improves indexes of ventilatory function .
Treatment of Asthma-like Bronchitis
- Field : Respiratory Medicine
- Application : Acebrophylline is used in the treatment of asthma-like bronchitis .
- Method : Acebrophylline is administered orally. It works by deviating phosphatidylcholine towards surfactant synthesis, making it no longer available for the synthesis of inflammatory mediators such as the leukotrienes .
- Results : This results in a reduction in aspecific bronchial hyper-responsiveness in patients with stable bronchial asthma .
Safety And Hazards
Orientations Futures
Acebrophylline is therapeutically effective in patients with acute or chronic bronchitis, chronic obstructive or asthma-like bronchitis and recurrence of chronic bronchitis . It reduces the frequency of episodes of bronchial obstruction and reduces the need for beta2-agonists, and improves indexes of ventilatory function . This suggests that Acebrophylline could be a promising drug in the management of respiratory diseases in the future.
Propriétés
IUPAC Name |
4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Br2N2O.C9H10N4O4/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h5-6,10-11,17-18H,1-4,7,16H2;4H,3H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUHJDQWESJTGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Br2N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60914235 | |
Record name | (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid--4-{[(2-amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60914235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acebrophylline | |
CAS RN |
96989-76-3, 179118-73-1 | |
Record name | Ambroxol theophyllinacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096989763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ambroxol acefyllinate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13141 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid--4-{[(2-amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60914235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 179118-73-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMBROXOL ACEFYLLINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HM1E174TN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.